molecular formula C22H25N3O3S B2934544 8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-68-5

8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2934544
CAS No.: 898462-68-5
M. Wt: 411.52
InChI Key: UZSLHUZPZXRXPB-UHFFFAOYSA-N
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Description

8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-21-7-6-18-14-20(15-19-8-9-25(21)22(18)19)29(27,28)24-12-10-23(11-13-24)16-17-4-2-1-3-5-17/h1-5,14-15H,6-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSLHUZPZXRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic compound with significant biological activity. This compound features a unique structure that includes a benzylpiperazine moiety and a pyrroloquinoline core, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C27H32N4O3SC_{27}H_{32}N_{4}O_{3}S, with a molecular weight of approximately 492.6 g/mol. The compound's structure facilitates interactions with various biological targets.

PropertyValue
Molecular FormulaC27H32N4O3S
Molecular Weight492.6 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes by binding to their active sites. This property is crucial for its potential therapeutic applications.
  • Receptor Modulation : The benzylpiperazine moiety allows the compound to interact with neurotransmitter receptors, potentially modulating their activity and contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial and fungal growth effectively.

Anticancer Potential

The compound has been evaluated for anticancer activity in various studies. The structure-activity relationship (SAR) analysis suggests that modifications in the benzylpiperazine group can enhance cytotoxicity against cancer cell lines.

Antileishmanial Activity

A related study on pyrrolo[3,4-b]quinolin derivatives found promising antileishmanial activity. Compounds from this family exhibited significant inhibition against Leishmania parasites in vitro and in vivo models, suggesting that similar activities may be present in this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antileishmanial Efficacy : A study on pyrrolo[3,4-b]quinolin derivatives showed that certain compounds inhibited amastigote forms of Leishmania by up to 85% at concentrations as low as 25 μM .
  • Cytotoxicity Against Cancer Cells : In vitro tests indicated that modifications to the piperazine ring significantly increased cytotoxic effects against various cancer cell lines .
  • Anticoagulant Activity : Research into derivatives of pyrrolo[3,2,1-ij]quinolin revealed that some compounds effectively inhibited coagulation factors such as Xa and XIa with IC50 values ranging from 2 µM to 3.68 µM .

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